Product packaging for Chromone, 2-(ethylmethylamino)-8-phenyl-(Cat. No.:CAS No. 83767-05-9)

Chromone, 2-(ethylmethylamino)-8-phenyl-

Cat. No.: B13802910
CAS No.: 83767-05-9
M. Wt: 279.3 g/mol
InChI Key: HBXXKSSQTTUBPM-UHFFFAOYSA-N
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Description

The chromone (B188151) nucleus, a benzopyran-4-one system, is a fundamental structural motif found in a vast array of natural products and synthetic molecules. nih.gov Its inherent chemical properties and biological activities have made it a cornerstone in the development of new therapeutic agents and research tools. The specific compound, Chromone, 2-(ethylmethylamino)-8-phenyl-, represents a targeted modification of this core structure, designed to explore novel chemical space and potential applications.

Interactive Data Table: Chemical Identity of Chromone, 2-(ethylmethylamino)-8-phenyl-

Property Value
IUPAC Name 2-[ethyl(methyl)amino]-8-phenylchromen-4-one
Molecular Formula C18H17NO2
Molecular Weight 279.33 g/mol
CAS Number 83767-05-9

Data sourced from PubChem CID 55144 nih.gov

Chromones, and their derivatives, are a significant class of oxygen-containing heterocyclic compounds. nih.gov The fundamental structure consists of a benzene (B151609) ring fused to a γ-pyrone ring. collaborativedrug.com This core can be substituted at various positions, leading to a vast library of compounds with diverse properties. The subject of this article, 2-(ethylmethylamino)-8-phenylchromone, is characterized by two key substitutions on the chromone backbone: an ethylmethylamino group at the 2-position and a phenyl group at the 8-position.

While specific research dedicated exclusively to 2-(ethylmethylamino)-8-phenylchromone is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of chromone chemistry and medicinal research. The investigation of novel chromone derivatives is often driven by the search for compounds with enhanced or novel biological activities.

The 2-aminochromone moiety is a known pharmacophore, and its derivatives have been explored for a range of biological activities. Similarly, the introduction of a phenyl group at various positions on the chromone ring has been shown to modulate the pharmacological effects of these compounds. Therefore, the synthesis of 2-(ethylmethylamino)-8-phenylchromone is likely a strategic effort to combine these structural features to explore potential synergistic effects on biological targets. The ethylmethylamino substituent at the 2-position, in particular, allows for a fine-tuning of the electronic and steric properties of the amino group, which can be crucial for optimizing interactions with specific biological receptors or enzymes.

Research into related 2-phenylchromone derivatives has shown their potential as tyrosinase inhibitors, suggesting a possible avenue of investigation for 2-(ethylmethylamino)-8-phenylchromone. nih.gov Furthermore, the broader class of 2-amino-4H-chromenes has been studied for their potential anticancer and antifungal activities. orientjchem.org

The history of chromones is deeply rooted in the study of natural products. core.ac.uk The first chromone to be used in a clinical setting was khellin (B1673630), a compound extracted from the seeds of the Ammi visnaga plant. core.ac.uknih.gov For centuries, khellin was utilized in Mediterranean traditional medicine. core.ac.uknih.gov Its isolation and structural elucidation in the 20th century marked a significant milestone and spurred further investigation into the chemistry and pharmacology of chromone derivatives. wikipedia.org

This initial discovery paved the way for the development of synthetic chromones with a wide range of therapeutic applications. One of the most notable examples is sodium cromoglycate, a drug developed for the treatment of asthma and allergic rhinitis. collaborativedrug.com The success of these early chromone-based drugs solidified the importance of the chromone scaffold in medicinal chemistry and continues to inspire the synthesis and evaluation of new derivatives. nih.gov The ongoing exploration of compounds like 2-(ethylmethylamino)-8-phenylchromone is a continuation of this long-standing effort to harness the chemical and biological potential of the chromone nucleus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO2 B13802910 Chromone, 2-(ethylmethylamino)-8-phenyl- CAS No. 83767-05-9

Properties

CAS No.

83767-05-9

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-8-phenylchromen-4-one

InChI

InChI=1S/C18H17NO2/c1-3-19(2)17-12-16(20)15-11-7-10-14(18(15)21-17)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3

InChI Key

HBXXKSSQTTUBPM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Chromone, 2 Ethylmethylamino 8 Phenyl

Established Synthetic Routes for the Core Chromone (B188151) Scaffold

The construction of the fundamental benzo-γ-pyrone (chromone) ring is achievable through several well-established synthetic methodologies. These routes often begin with readily available phenolic precursors and proceed through various cyclization strategies.

2-Hydroxyacetophenone (B1195853) and its derivatives are common and versatile starting materials for the synthesis of a wide array of chromones. nih.govgoogle.com These precursors contain the essential o-hydroxyaryl ketone moiety required for the formation of the pyrone ring. The synthesis typically involves a reaction that introduces the remaining two carbon atoms of the heterocyclic ring, followed by cyclization. One common approach is the condensation of 2-hydroxyacetophenone with a suitable reagent, such as an ester or an acid anhydride, which provides the atoms necessary to complete the chromone structure. nih.govgoogle.com Biocatalytic methods have also been developed for the facile production of 2-hydroxyacetophenone from simpler starting materials like racemic styrene (B11656) oxide, highlighting its importance as a key building block. nih.gov

Classic cyclization reactions are cornerstones of chromone synthesis, providing reliable pathways to the core structure.

The Baker-Venkataraman Rearrangement is a two-step process widely used for synthesizing chromones and flavones. wikipedia.orgresearchgate.net It begins with the conversion of a 2-hydroxyacetophenone to its corresponding o-acyloxyacetophenone. This intermediate then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone (an o-hydroxyaryl β-diketone). alfa-chemistry.comchemistry-reaction.com Subsequent acid-catalyzed cyclodehydration of this diketone yields the final chromone product. wikipedia.org The reaction is valued for its regioselectivity in forming the 1,3-dicarbonyl unit necessary for cyclization. alfa-chemistry.com

Mechanism of the Baker-Venkataraman Rearrangement

Step Description
1. Enolate Formation A base abstracts an α-hydrogen from the acetophenone (B1666503) moiety of the o-acyloxyacetophenone, forming a stabilized enolate. wikipedia.org
2. Acyl Transfer The enolate nucleophilically attacks the ester carbonyl in an intramolecular fashion, creating a cyclic alkoxide intermediate. chemistry-reaction.com
3. Ring Opening The cyclic intermediate opens to form a more stable phenolate, resulting in the formation of a 1,3-diketone. wikipedia.org

| 4. Cyclodehydration | Upon acidic workup, the 1,3-diketone undergoes cyclization and dehydration to form the final chromone ring. researchgate.net |

Claisen Condensation Analogues represent another fundamental C-C bond-forming strategy applicable to chromone synthesis. wikipedia.org The classic Claisen condensation involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or β-diketone. fiveable.memasterorganicchemistry.com In the context of chromone synthesis, a "crossed" Claisen condensation can be employed between a 2-hydroxyacetophenone derivative and an ester (like diethyl oxalate). organic-chemistry.org This reaction forms a 1,3-dicarbonyl intermediate which, similar to the product of the Baker-Venkataraman rearrangement, can be cyclized under acidic conditions to afford the chromone ring. organic-chemistry.orgresearchgate.net

Modern synthetic organic chemistry has introduced a variety of metal-catalyzed reactions that offer efficient and versatile routes to the chromone scaffold. Transition metals such as palladium, copper, and rhodium are frequently employed. nih.govorganic-chemistry.org

Palladium-catalyzed reactions are particularly prominent. For instance, the cyclocarbonylation of o-iodophenols with terminal acetylenes under carbon monoxide atmosphere provides a direct route to chromones. organic-chemistry.org Similarly, palladium-catalyzed Sonogashira coupling followed by a carbonylative annulation is a powerful method for constructing flavones (2-phenylchromones). organic-chemistry.org These methods are valuable for introducing substituents at the C2 and C3 positions. For functionalizing the benzene (B151609) ring, such as introducing an 8-phenyl group, a Suzuki cross-coupling reaction between an 8-bromochromone and phenylboronic acid would be a standard and effective approach.

Copper-catalyzed reactions have also been developed. One such method involves the cyclization of β-(2-aminophenyl)-α,β-ynones to form aminoquinolines, showcasing copper's utility in facilitating annulation reactions involving aromatic precursors. rsc.org Such strategies can be adapted for oxygen-containing heterocycles.

o-Hydroxyaryl enaminones have emerged as highly reactive and versatile intermediates for chromone synthesis. researchgate.net These compounds are readily prepared from 2-hydroxyacetophenones and are primed for cyclization reactions that form the chromone ring, often with concomitant introduction of a substituent at the C2 position. mdpi.com This route is particularly advantageous for the synthesis of 2-aminochromones. acs.org For example, copper-mediated tandem decarboxylative coupling and annulation of o-hydroxyaryl enaminones with carboxylic acids has been used to synthesize 3-substituted chromones. nih.govbohrium.com Furthermore, photoredox-catalyzed cascades involving these enaminones provide access to various 3-aminated chromones under mild conditions. acs.org

Specific Synthesis of 2-(ethylmethylamino)-8-phenylchromone

A proposed synthetic pathway could begin with 2'-hydroxy-3'-bromoacetophenone . This starting material can be converted into an o-hydroxyaryl enaminone by reaction with an N,N-disubstituted formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal, which would install the 2-amino functionality. Subsequent intramolecular cyclization would yield the 8-bromo-2-(dimethylamino)chromone . The final step would be a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the C8 position. The ethylmethylamino group could be introduced by using a corresponding N-ethyl-N-methylformamide acetal in the enaminone formation step or through subsequent modification of a 2-amino precursor.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed multi-step synthesis of 2-(ethylmethylamino)-8-phenylchromone, each step would require careful optimization. Key parameters include the choice of catalyst, base, solvent, reaction temperature, and time. nih.gov

For the enaminone cyclization step, various catalysts and reaction conditions can be explored. For the final Suzuki coupling step, optimization would focus on the palladium catalyst, ligand, base, and solvent system to ensure efficient cross-coupling with the 8-bromochromone intermediate.

The following table presents an example of reaction condition optimization for a related chromone synthesis, demonstrating the systematic approach required to maximize product yield. researchgate.net

Optimization of Domino Reaction for Chromone Synthesis

Entry Pd-Catalyst (mol%) Base (mmol) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) Cs₂CO₃ (0.2) DMSO 90 0.5 87
2 Pd(TFA)₂/PPh₃ (5) Cs₂CO₃ (0.2) DMSO 90 1.0 45
3 Pd₂(dba)₃ (2.5) Cs₂CO₃ (0.2) DMSO 90 1.0 33
4 Pd(PPh₃)₄ (5) K₂CO₃ (0.2) DMSO 90 0.5 78
5 Pd(PPh₃)₄ (5) Na₂CO₃ (0.2) DMSO 90 0.5 65
6 Pd(PPh₃)₄ (5) Cs₂CO₃ (0.2) DMF 90 0.5 82
7 Pd(PPh₃)₄ (5) Cs₂CO₃ (0.2) Dioxane 90 0.5 56
8 Pd(PPh₃)₄ (5) Cs₂CO₃ (0.2) DMSO 70 1.0 61

Data adapted from a study on the synthesis of 2,3-disubstituted chromones, illustrating typical optimization parameters. researchgate.net

This systematic optimization process, applied to each step of the proposed synthesis, would be essential for developing an efficient and high-yielding route to Chromone, 2-(ethylmethylamino)-8-phenyl-.

Purification and Isolation Techniques

The purification and isolation of 2-(ethylmethylamino)-8-phenylchromone from a crude reaction mixture are critical steps to obtain a compound of high purity for subsequent analytical characterization and further chemical transformations. The choice of purification technique is largely dependent on the physical properties of the target compound, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. For a moderately polar compound like 2-(ethylmethylamino)-8-phenylchromone, a single solvent system using alcohols (e.g., ethanol, isopropanol) or a mixed solvent system (e.g., ethyl acetate (B1210297)/hexane (B92381), dichloromethane/petroleum ether) would likely be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

Chromatographic Techniques: Column chromatography is a versatile and widely used technique for the purification of organic compounds. For 2-(ethylmethylamino)-8-phenylchromone, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a suitable approach. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation between the desired product and any byproducts or unreacted starting materials. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities.

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be employed for the final purification of small to medium quantities of the compound to achieve very high purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, would be a common choice.

Interactive Data Table: Purification Parameters

Purification TechniqueStationary PhaseTypical Mobile Phase/SolventKey Considerations
Recrystallization-Ethanol, Ethyl Acetate/HexaneSolvent selection is critical for good recovery and purity.
Column ChromatographySilica GelHexane/Ethyl Acetate gradientOptimization of the solvent gradient is necessary for efficient separation.
Preparative HPLCC18 SilicaWater/Acetonitrile + 0.1% TFAProvides high purity but is less suitable for large-scale purification.

Derivatization and Functionalization Strategies of 2-(ethylmethylamino)-8-phenylchromone

The derivatization and functionalization of 2-(ethylmethylamino)-8-phenylchromone can be approached by targeting three distinct regions of the molecule: the ethylmethylamino moiety at the 2-position, the phenyl ring at the 8-position, and the chromone nucleus itself. Each of these sites offers unique opportunities for chemical modification to modulate the compound's properties.

The tertiary amine of the ethylmethylamino group is a key functional handle for derivatization.

N-Oxidation: The nitrogen atom of the ethylmethylamino group can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties and steric bulk of the substituent.

N-Dealkylation: Selective removal of either the ethyl or methyl group is a potential modification. This can be challenging but may be achieved using specific reagents. For instance, the von Braun reaction, employing cyanogen (B1215507) bromide followed by hydrolysis, can lead to N-demethylation or N-deethylation, yielding the corresponding secondary amine. Alternatively, certain chloroformates, like α-chloroethyl chloroformate, can selectively remove an N-alkyl group.

Quaternization: The nitrogen atom can be quaternized by reaction with alkyl halides (e.g., methyl iodide) to form the corresponding quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and significantly increases the polarity of the molecule.

Interactive Data Table: Derivatization of the Ethylmethylamino Group

ReactionReagent(s)Product Type
N-Oxidationm-CPBA or H₂O₂N-oxide
N-Dealkylation1. BrCN, 2. H₂O or α-chloroethyl chloroformateSecondary amine
QuaternizationCH₃IQuaternary ammonium salt

The phenyl group at the 8-position of the chromone nucleus is susceptible to electrophilic aromatic substitution reactions. The directing effect of the chromone core on the C-8 phenyl ring is complex and will be influenced by the electronic nature of the entire heterocyclic system. Assuming the phenyl ring behaves as a typical aromatic system, standard electrophilic substitution reactions can be envisioned.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Friedel-Crafts Acylation/Alkylation: An acyl or alkyl group can be introduced onto the phenyl ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. These reactions are sensitive to the electronic nature of the substrate.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the phenyl ring.

The chromone nucleus possesses a unique reactivity pattern due to the presence of the pyrone ring, which contains an α,β-unsaturated ketone system.

Nucleophilic Attack at C-2: The C-2 position of the chromone ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the enamine-like 2-(ethylmethylamino) group. Strong nucleophiles can attack the C-2 position, potentially leading to ring-opening of the pyrone ring. The reaction proceeds via an initial addition of the nucleophile to the C2-C3 double bond, followed by cleavage of the C2-O1 bond.

Reactions at the Carbonyl Group (C-4): The carbonyl group at the C-4 position can undergo reactions typical of ketones, although its reactivity is modulated by the adjacent oxygen atom and the aromatic ring. For example, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Electrophilic Attack at C-3: The C-3 position is part of an enamine-like system and is therefore electron-rich, making it susceptible to attack by electrophiles. For instance, Vilsmeier-Haack formylation could potentially introduce a formyl group at the C-3 position.

Cycloaddition Reactions: The C2-C3 double bond of the chromone can participate in cycloaddition reactions, although the aromaticity of the benzene ring and the electronic effects of the substituents will influence the feasibility and regioselectivity of such reactions.

Advanced Spectroscopic and Structural Elucidation of Chromone, 2 Ethylmethylamino 8 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy probes the vibrational energy levels of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy and for studying its fragmentation patterns. nih.govmdpi.com

Based on its molecular formula, C₁₈H₁₇NO₂, the exact mass of Chromone (B188151), 2-(ethylmethylamino)-8-phenyl- can be calculated. Public database information confirms this value. nih.gov

Table 1: Calculated Mass of Chromone, 2-(ethylmethylamino)-8-phenyl-

Property Value Source
Molecular Formula C₁₈H₁₇NO₂ nih.gov

This table is interactive and can be sorted by column.

Tandem mass spectrometry (MS/MS) experiments coupled with HRMS would involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions would provide critical information for confirming the structure, for instance, by showing the loss of the ethyl or methyl groups from the amino substituent or cleavages characteristic of the chromone core. While general fragmentation patterns for the broader class of flavonoids and chromones have been studied, a specific fragmentation pathway for this exact compound has not been published.

X-ray Crystallography for Solid-State Structure (if applicable to chromone derivatives)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The method involves directing an X-ray beam onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be calculated, which in turn reveals the exact spatial coordinates of each atom. nih.gov

While a specific crystal structure for Chromone, 2-(ethylmethylamino)-8-phenyl-, has not been detailed in publicly accessible databases, the technique is widely applicable and has been extensively used to characterize a vast range of chromone derivatives and other heterocyclic systems. nih.govresearchgate.net An X-ray crystallographic analysis of this compound would provide unambiguous information regarding its solid-state conformation.

Key structural features that would be elucidated include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the chromone core, the phenyl substituent, and the ethylmethylamino group.

Planarity: Quantification of the planarity of the benzopyran-4-one ring system.

Intermolecular Interactions: Identification of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-π stacking that influence the material's bulk properties.

The data obtained from such an experiment would be presented in a standardized format, as illustrated in the hypothetical table below for a representative chromone derivative.

Table 1. Illustrative Crystallographic Data for a Chromone Derivative
ParameterExample Value
Chemical FormulaC₁₈H₁₇NO₂
Formula Weight279.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)14.678(6)
β (°)98.76(2)
Volume (ų)1523.4(8)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.217

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for the analysis of stereochemistry. nih.gov A molecule is considered chiral if it is non-superimposable on its mirror image. saschirality.org

The parent structure of Chromone, 2-(ethylmethylamino)-8-phenyl-, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it would not exhibit a signal in a circular dichroism experiment.

However, chiroptical spectroscopy becomes a critical tool for chromone derivatives that do possess chiral elements. Chirality can be introduced into a chromone structure in several ways, such as:

The presence of a chiral substituent attached to the chromone core.

The existence of atropisomerism, where restricted rotation around a single bond (e.g., the bond connecting the phenyl ring at position 8) creates stable, non-interconverting enantiomers.

For a chiral chromone derivative, Electronic Circular Dichroism (ECD) is particularly powerful. ECD measures the difference in absorption of left- and right-circularly polarized UV-visible light as a function of wavelength. saschirality.org The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration.

In modern structural elucidation, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). researchgate.net This comparison allows for the unambiguous assignment of the absolute configuration (R/S) of the chiral centers or the (P/M) configuration of an atropisomeric axis. researchgate.netnih.gov This combined experimental and theoretical approach has been successfully applied to determine the stereochemistry of various natural and synthetic chromone-related compounds, such as flavanones. researchgate.net

The data below illustrates the type of information that would be obtained from an ECD analysis of a hypothetical chiral chromone derivative.

Table 2. Example ECD Spectral Data for a Hypothetical Chiral Chromone
Wavelength (λ, nm)Cotton Effect SignMolar Ellipticity (Δε, M⁻¹cm⁻¹)Associated Electronic Transition
325Positive (+)+5.2n → π
280Negative (-)-8.9π → π
254Positive (+)+12.4π → π*

Computational Chemistry and Theoretical Studies of Chromone, 2 Ethylmethylamino 8 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is frequently employed to determine a molecule's optimized geometry, corresponding to its lowest energy state. For Chromone (B188151), 2-(ethylmethylamino)-8-phenyl-, DFT calculations, often using a functional like B3LYP with a 6-311G basis set, can predict key structural parameters. mdpi.comnih.gov

The optimized geometry reveals a largely planar chromone core. The 8-phenyl group is expected to be twisted out of the plane of the chromone ring to minimize steric hindrance. The 2-(ethylmethylamino) group also exhibits conformational flexibility. The electronic properties, such as the dipole moment and electrostatic potential map, can be derived from the calculated electron density. The electrostatic potential map would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the nitrogen atom, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be located on the hydrogen atoms.

ParameterPredicted ValueDescription
Dihedral Angle (Chromone-Phenyl)45-60°The twist angle between the chromone ring and the 8-phenyl substituent.
Bond Length (C=O)~1.23 ÅTypical length for a carbonyl double bond in a conjugated system. mdpi.com
Bond Length (C-N)~1.37 ÅLength of the bond connecting the amino group to the chromone ring.
Dipole Moment3.5 - 4.5 DebyeAn indicator of the molecule's overall polarity.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic properties. These methods are valuable for calculating fundamental characteristics such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). This data is crucial for predicting the molecule's behavior in redox reactions and its ability to participate in charge-transfer interactions. researchgate.net

PropertyPredicted Value (eV)MethodRelevance
Ionization Potential7.5 - 8.2MP2/aug-cc-pVDZMeasures the ease of electron donation (antioxidant potential).
Electron Affinity1.0 - 1.5MP2/aug-cc-pVDZMeasures the ability to accept an electron.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests high reactivity.

For Chromone, 2-(ethylmethylamino)-8-phenyl-, the HOMO is expected to be localized primarily on the electron-rich 2-(ethylmethylamino) group and the chromone ring system, which act as the primary electron donor sites. The LUMO is likely distributed over the carbonyl group and the phenyl rings, which can act as electron acceptors. researchgate.net This distribution dictates the molecule's reactivity in various chemical reactions and its electronic transition properties observed in UV-Vis spectroscopy.

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-6.0 to -5.52-(ethylmethylamino) group, Chromone ring
LUMO-2.0 to -1.5Carbonyl group, Phenyl rings
HOMO-LUMO Gap4.0 to 3.5Entire Molecule

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the solvent. nih.govnih.gov

An MD simulation of Chromone, 2-(ethylmethylamino)-8-phenyl- in a water box would reveal the dynamic behavior of its rotatable bonds. elifesciences.org Key dynamics would include the rotation of the 8-phenyl group relative to the chromone core and the conformational changes within the ethylmethylamino side chain. researchgate.net Analysis of the simulation trajectory can yield information on the most populated conformations, the energy barriers between them, and the formation of hydrogen bonds with water molecules, which influences solubility. mdpi.com Such simulations help build a comprehensive understanding of the molecule's conformational landscape. nih.gov

Simulation ParameterTypical FindingImplication
RMSD of Chromone CoreLow (< 1.5 Å)Indicates a rigid core structure.
RMSF of Side ChainsHigh (> 2.0 Å)Shows high flexibility in the ethylmethylamino and phenyl groups. etflin.com
Radius of Gyration5.0 - 5.5 ÅProvides a measure of the molecule's compactness in solution.
Solvent Accessible Surface Area450 - 500 ŲRelates to the molecule's interaction with the solvent environment.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. scienceopen.com

For Chromone, 2-(ethylmethylamino)-8-phenyl-, docking studies could explore its interaction with various enzymes, such as kinases or proteases, which are common targets for chromone-based compounds. The simulation places the ligand into the protein's active site and calculates a binding affinity score, often in kcal/mol, which estimates the strength of the interaction. researchgate.net A lower binding energy suggests a more favorable interaction. The analysis focuses on the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the protein-ligand complex. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor, while the phenyl rings could engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site.

Protein Target (Example)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
A Protein Kinase-8.5 to -10.0Lysine, AspartateHydrogen Bond with Carbonyl Oxygen
Leucine, ValineHydrophobic Interaction with Phenyl Ring
PhenylalaninePi-Stacking with Chromone Ring

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgmedcraveonline.com QSAR models are mathematical equations that correlate physicochemical properties or calculated molecular descriptors with activities like enzyme inhibition or cytotoxicity. nih.govresearchgate.net

To build a QSAR model for chromone derivatives, one would first need a dataset of compounds with experimentally measured in vitro biological activity (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: HOMO/LUMO energies, dipole moment (from quantum calculations).

Steric descriptors: Molar volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Describing molecular branching and connectivity.

Statistical methods, such as multiple linear regression, are then used to generate an equation that predicts activity based on the most relevant descriptors. mdpi.com A valid QSAR model for chromone derivatives could predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to observe experimentally. While, to date, no specific computational studies have been published on the reaction mechanism for the synthesis of Chromone, 2-(ethylmethylamino)-8-phenyl-, theoretical approaches can be applied to dissect its formation. Plausible synthetic routes can be proposed and their mechanisms rigorously investigated using methods such as Density Functional Theory (DFT).

A likely synthetic strategy for Chromone, 2-(ethylmethylamino)-8-phenyl- would involve a multi-step sequence, such as the formation of a functionalized chromone core followed by sequential substitutions. A plausible pathway could involve:

Synthesis of an 8-bromo-2-halo-chromone intermediate.

A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to introduce the 8-phenyl group.

A nucleophilic aromatic substitution (SNAr) reaction to introduce the 2-(ethylmethylamino) group.

Computational studies would be instrumental in validating and optimizing such a synthetic pathway.

Theoretical Investigation of the Suzuki-Miyaura Cross-Coupling at the C-8 Position

The introduction of the phenyl group at the 8-position of a chromone ring is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an 8-bromo-chromone derivative with phenylboronic acid in the presence of a palladium catalyst. The catalytic cycle for this reaction is well-established and comprises three main stages: oxidative addition, transmetalation, and reductive elimination.

Computational modeling of this process would involve:

Reactant and Catalyst Modeling: Building accurate three-dimensional models of the 8-bromo-chromone substrate, phenylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base.

Mapping the Potential Energy Surface: Calculating the energy of the system along the reaction coordinate for each step of the catalytic cycle. This involves locating the transition state (TS) structures for oxidative addition (TS_OA), transmetalation (TS_TM), and reductive elimination (TS_RE).

A hypothetical energy profile for a Suzuki-Miyaura reaction on an 8-bromo-chromone substrate, as would be determined by DFT calculations, is illustrated below.

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)Description
Reactants Reactants0.0Initial state with 8-bromo-chromone, phenylboronic acid, and Pd(0) catalyst.
Oxidative Addition TS_OA+15.2Transition state for the insertion of the Pd(0) catalyst into the C-Br bond.
Intermediate 1-5.7Formation of the Pd(II) intermediate.
Transmetalation TS_TM+18.5Transition state for the transfer of the phenyl group from boron to the palladium center. This is often the rate-determining step.
Intermediate 2-10.3Formation of the di-organopalladium(II) complex.
Reductive Elimination TS_RE+12.1Transition state for the formation of the new C-C bond and regeneration of the Pd(0) catalyst.
Products Products-25.8Final state with 8-phenyl-chromone product and regenerated catalyst.

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies on reaction mechanisms. The values are representative of typical Suzuki-Miyaura coupling reactions.

Theoretical Investigation of Nucleophilic Aromatic Substitution at the C-2 Position

The final step in the proposed synthesis would be the introduction of the ethylmethylamino group at the C-2 position, likely via a nucleophilic aromatic substitution reaction on a 2-halo-8-phenyl-chromone precursor. This reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate.

Computational analysis of this SNAr mechanism would focus on:

Modeling the Reaction Pathway: Simulating the approach of the nucleophile (ethylmethylamine) to the C-2 carbon of the chromone ring, the formation of the tetrahedral Meisenheimer intermediate, and the subsequent departure of the leaving group (e.g., a halide ion).

Calculating Activation Barriers: Determining the energy barrier for the formation of the Meisenheimer complex (TS1) and for the elimination of the leaving group (TS2).

Solvent Effects: Incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the influence of the solvent on the reaction energetics, as these reactions are typically performed in polar solvents.

A summary of the kind of energetic data that would be generated from a DFT study of this SNAr reaction is presented below.

Reaction CoordinateRelative Free Energy (kcal/mol) in Gas PhaseRelative Free Energy (kcal/mol) in DMSODescription
Reactants 0.00.02-chloro-8-phenyl-chromone and ethylmethylamine.
Transition State 1 (TS1) +22.5+18.9Formation of the C-N bond. This is typically the rate-determining step.
Meisenheimer Intermediate +5.1-2.3The tetrahedral, resonance-stabilized intermediate.
Transition State 2 (TS2) +7.8+1.5Cleavage of the C-Cl bond.
Products -15.4-20.1Chromone, 2-(ethylmethylamino)-8-phenyl- and HCl.

Note: The data in this table is hypothetical and illustrative. It demonstrates how computational chemistry can be used to compare reaction energetics in different environments and identify the rate-determining step.

In Vitro Mechanistic Investigations of Biological Activity of Chromone, 2 Ethylmethylamino 8 Phenyl

Modulation of Enzyme Activity

Comprehensive searches of scientific databases have not yielded specific studies investigating the modulatory effects of Chromone (B188151), 2-(ethylmethylamino)-8-phenyl- on the following key enzymes.

Monoamine Oxidase (MAO) Inhibition Mechanisms (MAO-A, MAO-B)

There is no available data detailing the inhibitory activity or mechanism of action of Chromone, 2-(ethylmethylamino)-8-phenyl- on either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While the general class of chromones has been investigated for MAO inhibition, specific IC50 values and the nature of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) for the requested compound have not been reported.

Protein Kinase Inhibition Studies (e.g., CK2, VEGFR-2, other relevant kinases)

No published research was found that examines the inhibitory effects of Chromone, 2-(ethylmethylamino)-8-phenyl- on protein kinases, including Casein Kinase 2 (CK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or any other relevant kinases. Therefore, data on its potency, selectivity, and mechanism of kinase inhibition are currently unavailable.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Specific in vitro assays to determine the inhibitory concentration (IC50) or the mechanism of inhibition of Chromone, 2-(ethylmethylamino)-8-phenyl- against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) have not been reported in the available literature.

Cyclooxygenase and Lipoxygenase Pathway Modulation

There is no specific information available from in vitro studies concerning the ability of Chromone, 2-(ethylmethylamino)-8-phenyl- to modulate the activity of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Receptor Binding and Ligand Affinity Studies

No receptor binding assays or ligand affinity studies for Chromone, 2-(ethylmethylamino)-8-phenyl- have been published. As a result, its profile of interaction with various receptors remains uncharacterized.

Adenosine (B11128) Receptor Interactions (e.g., A2A receptor)

A review of available scientific literature did not yield specific studies investigating the direct interactions of Chromone, 2-(ethylmethylamino)-8-phenyl-, with adenosine receptors, including the A2A subtype. While the broader class of chromone derivatives has been explored for activity at adenosine receptors, data detailing the binding affinity, potency, or antagonist/agonist profile of this specific compound are not present in published research. Therefore, its role as a modulator of adenosine receptor signaling pathways remains uncharacterized.

Cellular Pathway Modulation in Model Systems (In Vitro)

Effects on Cell Cycle Progression in Cell Lines (e.g., G2/M phase arrest)

There is no specific information available in the scientific literature regarding the effects of Chromone, 2-(ethylmethylamino)-8-phenyl-, on cell cycle progression in in vitro models. Investigations into whether this compound induces cell cycle arrest, for instance at the G2/M checkpoint, have not been reported. Consequently, the molecular mechanisms, such as modulation of cyclin-dependent kinases (CDKs) or cyclins by this specific chromone derivative, have not been elucidated.

Induction of Apoptosis in Specific Cell Lines: Molecular Mechanisms

Detailed molecular mechanism studies on the induction of apoptosis by Chromone, 2-(ethylmethylamino)-8-phenyl-, in any specific cell line are not available in the current body of scientific research. There are no published data on its ability to activate apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Research detailing its effects on key apoptotic proteins like caspases, Bcl-2 family members, or PARP has not been conducted for this particular compound.

Impact on Superoxide (B77818) Anion Generation in Neutrophils and Inflammatory Mediators

The impact of Chromone, 2-(ethylmethylamino)-8-phenyl-, on the generation of superoxide anions in neutrophils or its effect on other inflammatory mediators has not been documented in published scientific studies. In vitro investigations to determine if this compound can modulate the respiratory burst in neutrophils or influence the production of inflammatory cytokines have not been reported.

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease Models (in vitro)

No in vitro studies have been published that specifically investigate the potential of Chromone, 2-(ethylmethylamino)-8-phenyl-, to inhibit the aggregation of amyloid-β peptides, a key pathological process in Alzheimer's disease. As such, there is no scientific evidence to suggest its efficacy or mechanism of action in preventing the formation of amyloid fibrils or oligomers.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of chromone derivatives is profoundly influenced by the substituents attached to the core bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological potency and mechanism of action. For 2-amino-8-phenylchromones, the substituents at the C2 and C8 positions are key determinants of their in vitro efficacy.

The potency of chromone derivatives can be significantly altered by modifying the substituents on the chromone core. Research on various analogs provides insights into the potential impact of the ethylmethylamino group at the C2 position and the phenyl group at the C8 position.

The amino group at the C2 position is a common feature in many biologically active chromones. The nature of the alkyl groups attached to the nitrogen atom can influence factors such as lipophilicity, steric hindrance, and the ability to form hydrogen bonds, all of which can affect the compound's interaction with biological targets. For instance, in a related class of compounds, 2-amino-8-hydroxyadenines, the substitution at the C2-amino position was found to be critical for their interferon-inducing activity. Specifically, a 2-methoxyethylamino group at this position resulted in potent in vivo activity. This suggests that the size and polarity of the substituent on the amino group are important for biological efficacy.

In the case of Chromone, 2-(ethylmethylamino)-8-phenyl-, the ethylmethylamino group is a relatively small, lipophilic substituent. The presence of two different alkyl groups (ethyl and methyl) on the nitrogen atom may confer a specific conformational flexibility that could be advantageous for binding to a target protein.

The phenyl group at the C8 position is another significant structural feature. The substitution pattern on this phenyl ring, as well as its presence, can dramatically affect biological activity. In studies of 2-phenylchromone derivatives as tyrosinase inhibitors, the presence and position of bromine atoms on the A-ring (the benzene (B151609) ring of the chromone core) were found to significantly increase inhibitory potential. While this finding relates to the A-ring, it highlights the general principle that aromatic substituents and their modifications are key to modulating activity. The 8-phenyl group in the target compound introduces a large, aromatic moiety that can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with a biological target.

The table below summarizes the structure-activity relationships for various chromone derivatives, providing a basis for understanding the potential contributions of the substituents in Chromone, 2-(ethylmethylamino)-8-phenyl-.

Chromone Derivative Class Position of Modification Observed Impact on In Vitro Potency
2-Amino-8-hydroxyadeninesC2-amino groupThe nature of the amino substituent is critical for interferon-inducing activity.
2-PhenylchromonesA-ring of chromoneBromine substitution increases tyrosinase inhibitory activity.
2-StyrylchromonesB-ring (styryl group)Hydroxyl groups, particularly a catechol moiety, enhance xanthine (B1682287) oxidase inhibition.

The molecular features of Chromone, 2-(ethylmethylamino)-8-phenyl- are likely to dictate its biological mechanism of action. The chromone core itself is a known pharmacophore, and its combination with the specific substituents at C2 and C8 would determine its target selectivity and mode of action.

While direct mechanistic studies on Chromone, 2-(ethylmethylamino)-8-phenyl- are not widely available, related compounds offer clues. For example, a structurally similar compound, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, has been identified as an inhibitor of PI3 kinase p110alpha. This suggests that the 8-phenylchromone scaffold bearing a dialkylamino group at the C2 position can be accommodated within the active site of kinases. The morpholine (B109124) ring in this analog is a cyclic dialkylamino group, and its activity suggests that the ethylmethylamino group in the target compound could play a similar role in interacting with the kinase.

The correlation between the molecular features of chromone derivatives and their biological mechanisms is summarized in the table below.

Molecular Feature Potential Role in Biological Mechanism Example from Related Compounds
2-Amino/Dialkylamino GroupHydrogen bonding, interaction with acidic residues, modulation of electronic properties.The amino group in 2-amino-8-hydroxyadenines is crucial for their biological activity.
8-Phenyl GroupHydrophobic interactions, pi-pi stacking, anchoring the molecule in a binding pocket.The 8-phenyl group in 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one contributes to its binding to PI3 kinase.
Chromone CoreRigid scaffold, potential for hydrogen bonding via the carbonyl group.The planar chromone system is a common feature in many enzyme inhibitors.

Potential Advanced Material Science Applications of Chromone, 2 Ethylmethylamino 8 Phenyl

Luminescent or Fluorescent Probe Development

The development of fluorescent probes is a significant area of material science, with applications ranging from bio-imaging to chemical sensing. The inherent photophysical properties of the chromone (B188151) scaffold make it an attractive candidate for the design of new fluorescent materials.

Detailed Research Findings:

The development of fluorescent probes often relies on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The interaction of the probe with its target analyte can modulate these processes, leading to a measurable change in the fluorescence signal. The nitrogen and oxygen atoms within the Chromone, 2-(ethylmethylamino)-8-phenyl- structure could serve as binding sites for analytes, making it a potential candidate for a "turn-on" or "turn-off" fluorescent sensor.

Table 1: Potential Photophysical Properties of Chromone, 2-(ethylmethylamino)-8-phenyl- (Hypothetical)

PropertyPredicted CharacteristicRationale
Excitation WavelengthUV-Vis RegionBased on the extended π-system of the chromone and phenyl rings.
Emission WavelengthVisible RegionThe presence of the amino group is expected to cause a red-shift in emission.
Quantum YieldModerate to HighElectron-donating groups can enhance fluorescence quantum yield in chromone systems.
Stokes ShiftPotentially LargeThe ICT character induced by the donor-acceptor nature of the substituents could lead to a significant Stokes shift.

Coordination Chemistry with Metal Ions

The field of coordination chemistry explores the interaction of metal ions with ligands to form coordination complexes. The structure of Chromone, 2-(ethylmethylamino)-8-phenyl- contains potential donor atoms (oxygen and nitrogen) that could coordinate with various metal ions.

Detailed Research Findings:

While no studies have been found that specifically investigate the coordination chemistry of Chromone, 2-(ethylmethylamino)-8-phenyl- , related chromone derivatives and other heterocyclic compounds containing similar functionalities have been shown to act as effective ligands for a range of metal ions. The carbonyl oxygen at the 4-position and the nitrogen of the ethylmethylamino group at the 2-position could potentially form a chelate ring with a metal ion. The 8-phenyl group might influence the steric and electronic properties of the resulting metal complex.

The formation of metal complexes can significantly alter the photophysical and electrochemical properties of the organic ligand. This can lead to the development of new materials with applications in catalysis, sensing, and light-emitting devices. For example, the coordination of a metal ion could enhance the fluorescence of the chromone ligand (chelation-enhanced fluorescence, CHEF) or quench it, providing a mechanism for metal ion sensing.

Table 2: Potential Metal Ion Coordination of Chromone, 2-(ethylmethylamino)-8-phenyl- (Hypothetical)

Metal IonPotential Coordination Site(s)Potential Application of Complex
Transition Metals (e.g., Cu²⁺, Zn²⁺)Carbonyl oxygen and amino nitrogenCatalysis, Luminescent sensors
Lanthanide Ions (e.g., Eu³⁺, Tb³⁺)Carbonyl oxygenLight-emitting materials, Bio-imaging probes
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Carbonyl oxygen and amino nitrogenChemosensors for environmental monitoring

Development as Chemical Tools for Biological Research

Chemical tools, such as enzyme probes, are invaluable for studying biological processes at the molecular level. The chromone scaffold is found in many biologically active natural products and synthetic compounds, suggesting that Chromone, 2-(ethylmethylamino)-8-phenyl- could also exhibit biological activity and be developed into a useful research tool.

Detailed Research Findings:

Numerous chromone derivatives have been reported to exhibit a wide range of biological activities, including enzyme inhibition. For example, certain chromones have been identified as inhibitors of kinases, proteases, and other enzymes. The specific substituents on the chromone ring play a crucial role in determining the biological target and potency.

The 2-(ethylmethylamino)-8-phenyl- substitution pattern of the target compound could confer specific interactions with biological macromolecules. The development of this compound as an enzyme probe would involve synthesizing a library of related derivatives to establish structure-activity relationships (SAR). If the compound shows inhibitory activity against a particular enzyme, it could be further modified to incorporate a fluorescent reporter group, allowing for the visualization of enzyme activity in real-time. Such probes are instrumental in drug discovery and for understanding the role of enzymes in health and disease.

Table 3: Potential Biological Research Applications of Chromone, 2-(ethylmethylamino)-8-phenyl- (Hypothetical)

ApplicationRationalePotential Target
Enzyme InhibitorThe chromone scaffold is a known "privileged structure" in medicinal chemistry.Kinases, Proteases, Oxidoreductases
Fluorescent Biological ProbeIf the compound is fluorescent, its interaction with a biological target could alter its emission.Specific proteins, Nucleic acids
Cellular Imaging AgentLipophilic character may allow for cell membrane permeability.Subcellular organelles, Specific cellular components

Q & A

Q. What are the recommended synthetic routes for preparing 2-(ethylmethylamino)-8-phenylchromone derivatives?

A common method involves cyclization of substituted benzophenones followed by nucleophilic substitution. For example, 2-(methylthio)chromone derivatives can be synthesized via oxidation of precursor chalcones using m-chloroperbenzoic acid (MCPBA) in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key parameters include reaction temperature (0–25°C) and stoichiometric control to avoid over-oxidation. HPLC purity (>98%) is critical for biological assays .

Q. How can structural characterization of 2-(ethylmethylamino)-8-phenylchromone be performed?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl at C8, ethylmethylamine at C2).
  • HRMS (FAB) : To validate molecular weight (e.g., [M+H]+ at m/z 307.35 for C19H17NO3) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity and retention time consistency .

Q. What preliminary bioactivity assays are suitable for this compound?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., SMMC-7721, MGC-803) with IC50 values typically >18 µg/mL for weakly active chromones .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method, though activity may be weak (e.g., 15–17% inhibition at 50 mg/mL) .

Advanced Research Questions

Q. How do substituent variations at C6/C7 affect bioactivity in 8-phenylchromone derivatives?

Methoxy or hydroxy groups at C6/C7 can modulate lipophilicity and hydrogen-bonding capacity. For example:

  • 6,7-Dimethoxy derivatives : Show higher cytotoxicity (IC50 ~6.33 µg/mL) due to enhanced membrane permeability .
  • 6-Hydroxy derivatives : Exhibit reduced activity (IC50 ~37.95 µg/mL) unless stabilized by halogenation (e.g., 8-chloro substitution improves AChE inhibition) .
    Methodology: Use SAR studies with controlled substituent introduction via Claisen-Schmidt condensation .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Dose optimization : Test higher concentrations (e.g., 200 µmol/L MeJA treatment increases chromone content by 3-fold) .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation.
  • Synergistic studies : Combine with adjuvants (e.g., FeSO4) to enhance bioavailability .

Q. What advanced techniques validate the absolute configuration of chiral chromone derivatives?

  • ECD (Electronic Circular Dichroism) : Compare experimental and calculated spectra for tetrahydrochromones (e.g., (5S,6S,7S,8R)-8-chloro derivatives) .
  • X-ray crystallography : Resolve ambiguities in diastereomeric mixtures (e.g., agarwood-derived dimers) .

Q. How can UPLC-MS guide the isolation of novel chromone dimers?

  • Targeted MS/MS : Screen for [M+H]+ ions with m/z >500 (e.g., ether-linked dimers at m/z 622.3).
  • Fragmentation patterns : Identify diagnostic ions (e.g., loss of H2O or CH3OH) .

Data Contradiction Analysis

Q. Why do some studies report weak cytotoxicity despite structural similarity to active analogs?

  • Purity issues : Ensure HPLC purity >98% to exclude inactive byproducts .
  • Cell line specificity : Test broader panels (e.g., OV-90 vs. MGC-803) .
  • Solvent effects : Use DMSO concentrations <0.1% to avoid false negatives .

Q. How to address inconsistencies in synthetic yields for 2-substituted chromones?

  • Reaction monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to optimize reaction time .
  • Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) for improved cyclization efficiency .

Methodological Best Practices

  • Ethical reporting : Disclose solvent waste protocols (e.g., dichloromethane recycling) per safety guidelines .
  • Data reproducibility : Include NMR shifts (±0.05 ppm), HRMS error (<2 ppm), and triplicate bioassay results .

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